3,4-Difluorophenol

Beschreibung

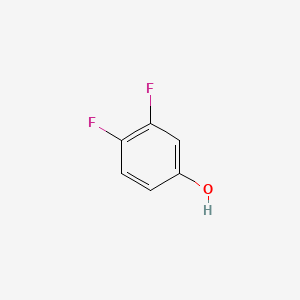

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPWVUJOPCGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181595 | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-33-9 | |

| Record name | 3,4-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 3,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,4-Difluorophenol from 3,4-Difluoroaniline

Abstract: This technical guide provides an in-depth overview of the synthesis of 3,4-difluorophenol, a key intermediate in the pharmaceutical and liquid crystal industries, starting from 3,4-difluoroaniline (B56902). The core of this process involves a two-step, one-pot reaction sequence: the diazotization of the primary aromatic amine followed by the thermal hydrolysis of the resulting diazonium salt. This document furnishes detailed experimental protocols, a summary of quantitative data, and critical safety considerations. Diagrams illustrating the reaction pathway, experimental workflow, and key parameter relationships are provided to enhance understanding for research, development, and scale-up applications.

Introduction

3,4-Difluorophenol is a valuable fluorinated building block in organic synthesis, primarily serving as an intermediate for liquid crystal materials and pharmaceutical agents.[1][2] The synthesis route starting from the readily available 3,4-difluoroaniline represents a common and established method for preparing substituted phenols. This transformation is achieved through the formation of an arenediazonium salt, which is a highly versatile intermediate.[3][4]

The overall process involves two primary stages:

-

Diazotization: The conversion of the primary aromatic amine (3,4-difluoroaniline) into a 3,4-difluorobenzenediazonium salt using nitrous acid. Nitrous acid is generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as sulfuric or hydrochloric acid.[3][5]

-

Hydrolysis: The subsequent displacement of the diazonium group (-N₂⁺) by a hydroxyl group (-OH) through heating the aqueous solution of the diazonium salt.[6] The release of thermodynamically stable nitrogen gas drives this reaction to completion.[7]

This guide consolidates the principles of these reactions into a practical protocol for laboratory synthesis.

Reaction Pathway and Mechanism

The conversion of 3,4-difluoroaniline to 3,4-difluorophenol is a classic example of diazonium salt chemistry. The amine is first converted to a diazonium salt, which then serves as an excellent leaving group (N₂) that can be substituted by a hydroxyl group from water upon heating.

Caption: Chemical transformation pathway from 3,4-difluoroaniline to 3,4-difluorophenol.

Data Presentation

For successful synthesis, understanding the physical and chemical properties of the key compounds is essential.

Table 1: Physical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 3,4-Difluoroaniline | 3863-11-4 | C₆H₅F₂N | 129.11 | 22 | 77 @ 7 mmHg | 1.302 @ 25 °C |

| 3,4-Difluorophenol | 2713-33-9 | C₆H₄F₂O | 130.09 | 34-38[8] | 85 @ 20 mmHg[8] | N/A |

Table 2: Generalized Reaction Conditions and Expected Outcomes

| Parameter | Condition | Rationale / Notes | Expected Yield |

| Diazotization | |||

| Reactant Ratio | Aniline (B41778):H₂SO₄:NaNO₂ (1 : ~2.5 : ~1.05) | Excess acid ensures complete salt formation and maintains a low pH. | |

| Temperature | 0 - 5 °C | Critical for diazonium salt stability; prevents premature decomposition.[7] | |

| Solvent | Aqueous Sulfuric Acid | Provides the acidic medium and dissolves the reactants. | |

| Hydrolysis | |||

| Temperature | 90 - 100 °C | Thermal energy is required to overcome the activation barrier for N₂ displacement. | 50-70% |

| Catalyst (Optional) | Copper(II) Sulfate (B86663) | Can facilitate smoother decomposition of the diazonium salt.[9] | |

| Purification Method | Steam Distillation or Solvent Extraction | Separates the phenol (B47542) from the acidic aqueous medium and non-volatile impurities. | |

| Final Purification | Vacuum Distillation or Column Chromatography | Provides high-purity product.[1][10] |

Note: Yields are estimates based on typical diazotization-hydrolysis reactions; optimization may be required.

Experimental Protocol

This section outlines a detailed, generalized procedure for the synthesis. Safety Precaution: Arenediazonium salts are thermally unstable and can be explosive when isolated in a dry state.[11] All operations should be conducted in a well-ventilated fume hood behind a safety shield.

4.1 Materials and Equipment

-

Reagents: 3,4-difluoroaniline (99%), concentrated sulfuric acid (98%), sodium nitrite (99%), copper(II) sulfate pentahydrate (optional), diethyl ether (or ethyl acetate), anhydrous magnesium sulfate, deionized water.

-

Equipment: Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath, heating mantle, condenser, steam distillation apparatus (optional), separatory funnel, rotary evaporator.

4.2 Step-by-Step Procedure

Part A: Diazotization

-

In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of 30 mL of concentrated sulfuric acid in 200 mL of water.

-

Cool the acidic solution to 0-5 °C using an ice-water bath.

-

Slowly add 12.9 g (0.1 mol) of 3,4-difluoroaniline to the cold acid solution with vigorous stirring. Stir until a fine suspension of 3,4-difluoroanilinium sulfate is formed.

-

Prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 25 mL of water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A clear, pale-yellow solution of the diazonium salt should form.

-

After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization.

Part B: Hydrolysis

-

(Optional) Add 2 g of copper(II) sulfate powder to the cold diazonium salt solution.

-

Remove the ice bath and replace the dropping funnel with a condenser.

-

Gently heat the solution using a heating mantle. Vigorous evolution of nitrogen gas will be observed as the temperature rises.

-

Heat the mixture to 90-100 °C and maintain this temperature for approximately 1 hour, or until gas evolution ceases. The solution will typically turn dark.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Method 1 (Solvent Extraction): Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Method 2 (Steam Distillation): Set up the flask for steam distillation and pass steam through the mixture to co-distill the 3,4-difluorophenol with water. Collect the distillate until it runs clear. Saturate the distillate with sodium chloride and extract with diethyl ether. Dry the organic phase over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude 3,4-difluorophenol by vacuum distillation to yield a colorless solid or oil.[8]

Caption: A simplified workflow for the synthesis of 3,4-difluorophenol.

Key Parameter Relationships and Safety

The success of this synthesis hinges on the careful control of several parameters. The relationships between these parameters and the desired outcomes (yield, purity, safety) are critical for process optimization.

Caption: Relationship between key process parameters and synthesis outcomes.

Critical Safety Considerations:

-

Thermal Hazard: Diazonium salts can decompose exothermically. Never allow the temperature during diazotization to rise above 10 °C. Do not attempt to isolate the diazonium salt intermediate.

-

Gas Evolution: The hydrolysis step releases a large volume of nitrogen gas. Ensure the apparatus is not sealed and has adequate venting to the fume hood.

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

- 1. 3,4-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis routes of 3,4-Difluorophenol [benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3,4-Difluorophenol 99 2713-33-9 [sigmaaldrich.com]

- 9. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 3,4-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenol is a fluorinated organic compound that serves as a versatile intermediate in various fields, including the synthesis of liquid crystals, pharmaceuticals, and agrochemicals.[1][2][3] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making difluorinated compounds like 3,4-difluorophenol valuable building blocks in modern chemistry.[3] Understanding the core physicochemical properties of this compound is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of these properties, supported by generalized experimental protocols and a logical workflow for their determination.

Core Physicochemical Properties

The key physicochemical properties of 3,4-Difluorophenol are summarized in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂O | [4] |

| Molecular Weight | 130.09 g/mol | [4] |

| Melting Point | 34-38 °C | |

| Boiling Point | 85 °C at 20 mmHg | |

| pKa | 8.98 ± 0.18 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 1.670 (Calculated) | |

| Water Solubility | Slightly soluble in neutral aqueous solutions; soluble in alkaline aqueous solutions.[5] | |

| Appearance | White to yellowish crystalline low melting solid. | |

| Flash Point | 57 °C (closed cup) |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.[6][7]

Methodology: Capillary Method [6][7][8]

-

Sample Preparation: A small amount of finely powdered 3,4-Difluorophenol is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[7] The capillary tube is attached to a thermometer or placed in the heating block of the apparatus.

-

Heating: The sample is heated slowly and steadily (approximately 1-2 °C per minute) as the expected melting point is approached.[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point.[6] For a pure compound, this range is typically narrow (0.5-1.0 °C).[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation or Thiele Tube Method [9][10][11]

-

Apparatus Setup (Thiele Tube): A small amount of 3,4-Difluorophenol is placed in a small test tube. An inverted capillary tube (sealed at the top) is placed inside the test tube. The test tube is then attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[11]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[9]

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[11]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

pKa Determination

The pKa value is a measure of the acidity of a compound. For a phenol (B47542), it indicates the tendency of the hydroxyl proton to dissociate.

Methodology: Potentiometric Titration (as per OECD Guideline 112) [12][13][14]

-

Solution Preparation: A solution of 3,4-Difluorophenol of known concentration is prepared in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the phenol has been neutralized (the midpoint of the titration curve).[15]

logP (Octanol-Water Partition Coefficient) Determination

The logP value represents the lipophilicity of a compound and is a critical parameter in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method (as per OECD Guideline 107) [16][17][18]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[16]

-

Partitioning: A known amount of 3,4-Difluorophenol is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask in a defined volume ratio.

-

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of 3,4-Difluorophenol in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects the absorption and formulation of drug candidates.

Methodology: Shake-Flask Method [19][20][21]

-

Equilibration: An excess amount of solid 3,4-Difluorophenol is added to a known volume of water or a relevant buffer solution in a flask.

-

Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of 3,4-Difluorophenol in the clear aqueous solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the systematic determination of the physicochemical properties of a chemical compound like 3,4-Difluorophenol.

Applications in Research and Development

3,4-Difluorophenol is a key starting material and intermediate in several areas of chemical synthesis:

-

Liquid Crystals: It is utilized in the preparation of liquid crystal materials, which are essential components of displays and other optoelectronic devices.[5][22]

-

Pharmaceuticals: The difluorophenyl moiety is incorporated into various drug candidates to enhance properties such as metabolic stability, binding affinity, and bioavailability.[1][3] It serves as an intermediate in the synthesis of new therapeutic agents.[1]

-

Agrochemicals: This compound is used in the formulation of herbicides and pesticides, where the fluorine atoms can contribute to increased efficacy and selectivity.[1][23]

Conclusion

The physicochemical properties of 3,4-Difluorophenol are fundamental to its application as a versatile chemical intermediate. A thorough understanding and accurate determination of its melting point, boiling point, pKa, logP, and solubility are critical for its successful use in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. The standardized methodologies outlined in this guide provide a framework for the reliable characterization of this and similar compounds, facilitating further research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Difluorophenol | C6H4F2O | CID 75927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. byjus.com [byjus.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 22. 3,4-Difluorophenol cas 2713-33-9 with high quality, CasNo.2713-33-9 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 23. nbinno.com [nbinno.com]

In-Depth Technical Guide to 3,4-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: 3,4-Difluorophenol CAS Number: 2713-33-9

Molecular Formula: C₆H₄F₂O

Molecular Weight: 130.09 g/mol

Physicochemical Properties

This table summarizes the key quantitative data for 3,4-Difluorophenol.

| Property | Value | Reference |

| Melting Point | 34-38 °C | [1] |

| Boiling Point | 85 °C at 20 mmHg | [1] |

| Appearance | Off-white to white solid | [2] |

| Purity | ≥ 99% (typical) | [2][3] |

Synthesis Protocols

3,4-Difluorophenol can be synthesized through various methods. Below are two common experimental protocols.

Synthesis from 3,4-Difluorobenzaldehyde (B20872) via Reduction

This method involves the reduction of 3,4-difluorobenzaldehyde. While the specific reducing agents can vary, a general procedure is outlined below.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde in a suitable organic solvent such as tetrahydrofuran (B95107) (THF).

-

Reduction: Cool the solution in an ice bath and slowly add a reducing agent (e.g., sodium borohydride).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis from 3,4-Difluoronitrobenzene (B149031)

This protocol involves the reduction of 3,4-difluoronitrobenzene in the presence of a catalyst.

Experimental Protocol:

-

Reaction Mixture: Combine 3,4-difluoronitrobenzene with a suitable solvent and a reducing agent in the presence of a catalyst.

-

Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure.

-

Work-up: After the reaction is complete, the catalyst is filtered off.

-

Purification: The resulting product is purified using advanced techniques such as distillation and chromatography to ensure high purity.

Analytical Protocols

Accurate analysis of 3,4-Difluorophenol is crucial for quality control and research applications.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from methods for structurally related aromatic compounds and can be used for the analysis of 3,4-Difluorophenol.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Standard system with UV-Vis detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (v/v) = 60:40 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Sample Preparation:

-

Stock Solution: Accurately weigh approximately 10 mg of 3,4-Difluorophenol and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

-

Sample Preparation: For bulk drug substance analysis, accurately weigh an amount of the sample equivalent to 10 mg of 3,4-Difluorophenol and prepare a 100 µg/mL solution in the mobile phase. For reaction monitoring, dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

-

Filtration: All solutions should be filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3,4-Difluorophenol. Spectral data for ¹H NMR, ¹³C NMR, and ¹⁹F NMR are available from various sources.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of 3,4-Difluorophenol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Applications in Research and Development

3,4-Difluorophenol is a versatile intermediate with applications in several fields.

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: This compound is used in the formulation of fungicides and herbicides, contributing to improved efficacy and selectivity.

-

Material Science: 3,4-Difluorophenol is employed in the production of liquid crystal materials and fluorinated polymers, imparting desirable properties such as enhanced thermal stability and chemical resistance.

Biotransformation Pathway

The fungus Penicillium frequentans is capable of transforming 3,4-Difluorophenol. This biotransformation is of interest for bioremediation and biocatalysis research.

Experimental Workflow for Biotransformation

The following diagram illustrates the typical workflow for studying the biotransformation of 3,4-Difluorophenol by Penicillium frequentans.

Caption: Experimental workflow for the biotransformation of 3,4-Difluorophenol.

Signaling Pathway of 3,4-Difluorophenol Transformation

Penicillium frequentans utilizes a phenol (B47542) hydroxylase to convert 3,4-Difluorophenol into two possible difluorinated catechol intermediates.[4]

Caption: Biotransformation of 3,4-Difluorophenol by Phenol Hydroxylase.

Suppliers

3,4-Difluorophenol is available from various chemical suppliers. Below is a list of potential suppliers:

-

Santa Cruz Biotechnology[4]

-

001CHEMICAL[5]

-

Sigma-Aldrich[3]

-

ChemicalBook[6]

-

Hangzhou Sartort Biopharma Co., Ltd[2]

-

Alkali Scientific[7]

-

Oakwood Chemical[8]

-

BLD Pharm[9]

-

Ningbo Inno Pharmchem Co., Ltd

-

Amitychem Corporation

-

Dayang Chem (Hangzhou) Co., Ltd.

-

Jinlan Pharm-Drugs Technology Co., Limited

References

- 1. scispace.com [scispace.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. lcms.cz [lcms.cz]

- 4. Transformation of difluorinated phenols by Penicillium frequentans Bi 7/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies of the mechanism of phenol hydroxylase: effect of mutation of proline 364 to serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorophenol is a key fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its application in drug development, formulation, and material science. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,4-Difluorophenol. It includes qualitative and calculated solubility data, outlines established experimental protocols for determining its solubility and stability profiles, and discusses its potential degradation and metabolic pathways. This document is intended to be a valuable resource for researchers and professionals working with this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Difluorophenol is presented in Table 1. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₂O | [1][2] |

| Molecular Weight | 130.09 g/mol | [1][2] |

| Appearance | White to off-white or yellowish crystalline solid | [1][3] |

| Melting Point | 32 - 38 °C | [4][5] |

| Boiling Point | 85 °C @ 20 mmHg | [4][5] |

| pKa | 8.98 ± 0.18 (Predicted) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 1.670 (Crippen Calculated) | [6] |

| Water Solubility (log₁₀WS in mol/L) | -1.68 (Crippen Calculated) | [6] |

Solubility Profile

Qualitative Solubility:

3,4-Difluorophenol is described as being:

-

Slightly soluble in neutral aqueous solutions.

-

Soluble in alkaline aqueous solutions.

-

Soluble in common organic solvents.[1]

Quantitative Solubility Data:

Quantitative experimental solubility data for 3,4-Difluorophenol in various organic solvents is limited. Table 2 provides calculated and analogous compound data.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | Not Specified | log₁₀WS = -1.68 (mol/L) (Calculated) | [6] |

| Ethanol | Not Specified | For the similar compound 3,5-Difluorophenol: 50 mg/mL | [7] |

Experimental Protocol for Solubility Determination (OECD 105)

To obtain precise solubility data, the OECD Guideline 105 "Water Solubility" flask method is recommended. This method is suitable for compounds with solubilities above 10⁻² g/L.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 3,4-Difluorophenol is added to the solvent of interest (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO) in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time.

-

Phase Separation: The suspension is allowed to stand to allow for the separation of the undissolved solid. Centrifugation may be used to facilitate this process.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully removed. The concentration of 3,4-Difluorophenol in the sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicate Analysis: The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 3,4-Difluorophenol.

Stability Profile

The stability of 3,4-Difluorophenol is a critical consideration for its storage, handling, and application, particularly in the pharmaceutical industry where degradation can lead to loss of potency and the formation of potentially toxic impurities.

Thermal Stability

3,4-Difluorophenol is generally considered to have good thermal stability.[1] However, quantitative data on its decomposition kinetics is not widely available.

Experimental Protocols for Thermal Stability Assessment:

A. Differential Scanning Calorimetry (DSC):

-

Objective: To determine the melting point and onset of thermal decomposition.

-

Methodology:

-

A small, accurately weighed sample (2-5 mg) of 3,4-Difluorophenol is placed in a sealed aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature.

-

The resulting thermogram will show an endotherm corresponding to the melting point and an exotherm indicating decomposition.

-

B. Thermogravimetric Analysis (TGA):

-

Objective: To determine the temperature at which weight loss due to decomposition occurs.

-

Methodology:

-

A small, accurately weighed sample of 3,4-Difluorophenol is placed in a TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is recorded as a function of temperature.

-

The onset of weight loss indicates the beginning of thermal decomposition.

-

Photostability

Exposure to light can cause the degradation of photosensitive compounds. The photostability of 3,4-Difluorophenol should be evaluated according to the ICH Q1B guideline.

Experimental Protocol for Photostability Testing (ICH Q1B):

-

Objective: To assess the intrinsic photostability of 3,4-Difluorophenol and its susceptibility to degradation upon exposure to light.

-

Methodology:

-

Sample Preparation: Samples of 3,4-Difluorophenol (as a solid and in solution) are placed in chemically inert, transparent containers. Control samples are wrapped in aluminum foil to protect them from light.

-

Light Exposure: The samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

-

Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a stability-indicating HPLC method.

-

Comparison: The results from the light-exposed samples are compared to those of the dark controls.

-

Oxidative Stability

Phenolic compounds can be susceptible to oxidative degradation. While specific data for 3,4-Difluorophenol is lacking, its potential for oxidation should be considered, especially in the presence of oxidizing agents or conditions that generate reactive oxygen species.

Potential Degradation and Metabolic Pathways

Understanding the potential degradation and metabolic pathways of 3,4-Difluorophenol is crucial for assessing its environmental fate and toxicological profile.

Microbial Degradation

Studies on fluorophenols have shown that they can be degraded by various microorganisms. A common aerobic degradation pathway involves the initial hydroxylation of the aromatic ring to form a fluorinated catechol, followed by enzymatic ring cleavage.

Proposed Aerobic Microbial Degradation Pathway

Caption: Proposed aerobic microbial degradation pathway for 3,4-Difluorophenol.

Human Metabolism and Potential Toxicological Pathways

The metabolism of fluorinated pharmaceuticals in humans is complex and can influence their efficacy and toxicity. While specific data for 3,4-Difluorophenol is not available, general pathways for the metabolism of fluorinated aromatic compounds involve cytochrome P450 (CYP) enzymes. These enzymes can catalyze hydroxylation and other oxidative reactions.

The toxicity of dihalogenated phenols can vary, and it is important to consider the potential for the formation of reactive metabolites.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3,4-Difluorophenol | C6H4F2O | CID 75927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-Difluorophenol | 2713-33-9 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 3,4-Difluorophenol (CAS 2713-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 3,5-Difluorophenol | 2713-34-0 [chemicalbook.com]

An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,4-Difluorophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3,4-Difluorophenol is a key building block whose utility is derived from the profound electronic influence of its vicinal fluorine substituents.[1][2] This technical guide provides a comprehensive analysis of the electronic effects of the fluorine atoms on the phenolic ring in 3,4-difluorophenol. We dissect the interplay between the electron-withdrawing inductive effects and electron-donating resonance effects, and quantify their impact on the molecule's acidity, spectroscopic characteristics, and reactivity. This document serves as a critical resource for researchers leveraging fluorinated synthons in drug design and advanced material development, offering structured data, detailed experimental protocols, and visual representations of the core electronic principles.

Introduction: The Dichotomous Electronic Nature of Fluorine

Halogen substituents on aromatic rings exhibit a characteristic duality in their electronic influence.[3] They are highly electronegative, leading to a powerful electron-withdrawing inductive effect (-I) , which is transmitted through the sigma (σ) bond framework.[4][5] Simultaneously, the presence of lone pair electrons allows for electron donation into the aromatic π-system via a resonance effect (+R or +M) .[3]

Fluorine, as the most electronegative element, exerts the strongest -I effect. However, its valence 2p orbitals have a size comparable to the 2p orbitals of carbon, allowing for effective orbital overlap and a significant +R effect.[3] The net electronic impact of fluorine substitution is a delicate balance of these opposing forces, which is highly dependent on the substituent's position relative to a functional group or reaction center. In 3,4-difluorophenol, these effects modulate the properties of the hydroxyl group and the aromatic ring, influencing key parameters like acidity (pKa) and reactivity in nucleophilic and electrophilic substitution reactions.[6][7] Understanding this interplay is paramount for predicting molecular behavior and designing novel compounds with tailored physicochemical properties, such as enhanced metabolic stability, binding affinity, or lipophilicity.[1][7]

Quantitative Analysis of Electronic Effects

The electronic influence of the fluorine atoms in 3,4-difluorophenol can be quantitatively assessed through its acidity (pKa), Hammett substituent constants, and spectroscopic data.

Acidity (pKa)

The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity (lowering the pKa value).

In 3,4-difluorophenol, the fluorine at the meta-position (C3) exerts a strong, stabilizing -I effect. The fluorine at the para-position (C4) exerts both a -I effect and a destabilizing, electron-donating +R effect. The net effect of both fluorine atoms is an increase in acidity compared to phenol. The predicted pKa for 3,4-difluorophenol is approximately 8.98, which is more acidic than phenol (pKa ≈ 10), 3-fluorophenol (B1196323) (pKa ≈ 9.3), and 4-fluorophenol (B42351) (pKa ≈ 9.9).[8][9] This indicates that the combined inductive effects of the two fluorine atoms outweigh the resonance effect of the para-fluorine.

| Compound | pKa Value | Notes |

| Phenol | ~10.0 | Reference compound.[8] |

| 2-Fluorophenol | 8.7 | The strong inductive effect at the ortho position dominates.[8][10] |

| 3-Fluorophenol | 9.3 | Acidity is primarily increased by the inductive effect.[8] |

| 4-Fluorophenol | 9.9 | The electron-donating +R effect partially counteracts the -I effect, resulting in lower acidity compared to other isomers.[8][10] |

| 3,4-Difluorophenol | ~8.98 (Predicted) | The combined -I effects of both F atoms lead to a significant increase in acidity.[9] |

Table 1: Comparison of pKa values for phenol and various fluorophenols.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) provides a means to quantify the electronic effect of a substituent on a reaction's equilibrium or rate. The substituent constant, sigma (σ), is a measure of the electronic effect. For phenols, σ values are typically used.

The fluorine at C3 is meta to the hydroxyl group, so its effect is primarily inductive (σ_meta ≈ +0.34).[11] The fluorine at C4 is in the para position, where both inductive and resonance effects operate (σ_para ≈ +0.05).[11][12] The strongly positive σ_meta value reflects the powerful electron-withdrawing nature of fluorine through the sigma framework. The much smaller σ_para value demonstrates the partial cancellation of the strong -I effect by the opposing +R effect. The cumulative effect on the acidity and reactivity of 3,4-difluorophenol can be approximated by the sum of these constants.

| Substituent | Position | Hammett Constant (σ) | Contributing Electronic Effects |

| -F | Meta | +0.34 | Strong Inductive Effect (-I)[11] |

| -F | Para | +0.05 | Strong Inductive Effect (-I) partially offset by Resonance Effect (+R)[11][12] |

Table 2: Hammett constants for fluorine substituents.

Spectroscopic Data

Spectroscopic analysis provides direct insight into the electronic environment of the molecule.

-

¹H NMR Spectroscopy: The electron-withdrawing nature of the fluorine atoms deshields the aromatic protons, causing them to resonate at a higher chemical shift (further downfield) compared to phenol. The precise chemical shifts and coupling constants (J_HF and J_HH) provide detailed information about the electronic distribution.

-

¹³C NMR Spectroscopy: The carbon atoms directly bonded to fluorine (C3 and C4) exhibit large chemical shifts and show characteristic C-F coupling. The electronic effects also influence the chemical shifts of the other ring carbons, including the carbon bearing the hydroxyl group (C1).

-

Infrared (IR) Spectroscopy: The electronic effects influence the vibrational frequencies of specific bonds. The C-F stretching vibrations typically appear in the 1100-1250 cm⁻¹ region. The O-H stretching frequency (typically ~3200-3600 cm⁻¹) and the C-O stretching frequency (~1200-1260 cm⁻¹) can also be shifted due to the influence of the fluorine substituents on bond polarity and strength.[13]

| Spectroscopic Data | Key Observations for 3,4-Difluorophenol |

| ¹H NMR (CDCl₃) | Aromatic protons are observed in the ~6.7-7.0 ppm range, showing complex splitting patterns due to H-H and H-F coupling.[14] |

| ¹³C NMR (CDCl₃) | Resonances are observed for all six aromatic carbons, with C3 and C4 showing large C-F coupling constants. The signals are typically found in the ~105-155 ppm range.[14][15] |

| IR Spectroscopy | Strong C-F stretching bands are expected in the fingerprint region. A broad O-H stretch is expected around 3300-3550 cm⁻¹, and a C-O stretch around 1230 cm⁻¹.[14][16] |

Table 3: Summary of key spectroscopic data for 3,4-Difluorophenol.

Visualization of Electronic Effects and Workflows

Diagrams created using the DOT language provide a clear visual representation of the abstract electronic principles and experimental processes.

Caption: Electronic effects of fluorine in the 3,4-difluorophenoxide ion.

Caption: General experimental workflow for synthesis and characterization.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of difluorophenols, based on common laboratory practices.

Synthesis of 3,5-Difluorophenol (B1294556) via Diazotization

This protocol is adapted from methods for preparing phenols from anilines and is applicable to the synthesis of fluorinated phenols.[17]

-

Preparation of Diazonium Salt:

-

In a reaction vessel maintained at a low temperature (0-5 °C), add 3,4,5-trifluoroaniline (B67923) to an aqueous solution of a strong acid (e.g., 50% sulfuric acid).

-

Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while vigorously stirring. The temperature must be strictly controlled to prevent decomposition of the diazonium salt.

-

Continue stirring for 30 minutes after the addition is complete to ensure full conversion.

-

-

Hydrolysis of Diazonium Salt:

-

Gently heat the diazonium salt solution to approximately 50-60 °C.

-

The diazonium group will hydrolyze, releasing nitrogen gas and forming the corresponding phenol. The evolution of nitrogen gas should be controlled by the rate of heating.

-

Maintain the temperature until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 3,4-difluorophenol.

-

Protocol for NMR Spectral Acquisition

This protocol outlines the standard procedure for obtaining high-resolution ¹H and ¹³C NMR spectra.[18]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry 3,4-difluorophenol.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift (δ) scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[18]

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to elucidate the spin-spin coupling network between protons and fluorine nuclei.

-

Protocol for IR Spectral Acquisition

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid or liquid samples.[19]

-

Sample Preparation and Background Collection:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of 3,4-difluorophenol (a single drop if liquid, or a few crystals if solid) directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the key absorption bands and assign them to specific functional group vibrations.

-

For 3,4-difluorophenol, look for:

-

A broad peak in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration.

-

Aromatic C-H stretching peaks around 3000-3100 cm⁻¹.

-

Aromatic C=C ring stretching peaks in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching peak around 1200-1260 cm⁻¹.

-

Strong C-F stretching peaks in the 1100-1250 cm⁻¹ region.

-

-

Conclusion

The two fluorine atoms in 3,4-difluorophenol exert a powerful net electron-withdrawing effect on the aromatic ring, significantly increasing the acidity of the phenolic proton. This influence is a composite of a strong inductive withdrawal from both fluorine atoms and a partially offsetting resonance donation from the para-positioned fluorine. These electronic characteristics are quantitatively reflected in the molecule's pKa value, the Hammett constants of its substituents, and its unique NMR and IR spectral signatures. For drug development professionals and materials scientists, a thorough understanding of these foundational electronic principles is critical for the rational design of novel molecules, enabling precise control over reactivity, stability, and biological activity.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. 3,4-Difluorophenol [chembk.com]

- 10. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 11. global.oup.com [global.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. personal.utdallas.edu [personal.utdallas.edu]

- 14. spectrabase.com [spectrabase.com]

- 15. 3,4-Difluorophenol (2713-33-9) 13C NMR spectrum [chemicalbook.com]

- 16. 3,4-Difluorophenol [webbook.nist.gov]

- 17. Method for preparing 3,5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 18. benchchem.com [benchchem.com]

- 19. Hydration dynamics and IR spectroscopy of 4-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3,4-Difluorophenol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorophenol, a versatile difluorinated aromatic compound, has emerged as a crucial building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] This technical guide provides an in-depth analysis of the applications of 3,4-difluorophenol in the design and synthesis of bioactive molecules, with a focus on its role in the development of kinase inhibitors and its potential in crafting novel anti-inflammatory and antiviral agents.

Core Applications in Drug Discovery

The unique electronic properties of the 3,4-difluorophenyl moiety, stemming from the strong electron-withdrawing nature of the two fluorine atoms, render it an attractive component in drug design. This substitution pattern can influence the pKa of the phenolic hydroxyl group, modulate intermolecular interactions, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

MEK Inhibition and the MAPK/ERK Pathway

One of the most prominent applications of 3,4-difluorophenol is in the synthesis of potent and selective MEK inhibitors, a class of anticancer agents that target the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers.

Trametinib: A Case Study

Trametinib (Mekinist®) is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes, approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[2] The chemical structure of Trametinib prominently features a 3,4-difluorophenoxy group, which is derived from 3,4-difluorophenol during its synthesis.

Quantitative Data: MEK Inhibition

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Trametinib | MEK1/2 | 0.9 | N/A | [2] |

Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. MEK1 and MEK2 are central kinases in this cascade, and their inhibition by Trametinib effectively blocks downstream signaling to ERK, leading to cell cycle arrest and apoptosis.

Figure 1: Simplified MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Experimental Protocols

Synthesis of a Trametinib Precursor from 3,4-Difluorophenol

The synthesis of Trametinib is a multi-step process. A key transformation involves the formation of an ether linkage using 3,4-difluorophenol. While a complete, detailed synthesis from starting materials is complex and proprietary, a representative experimental protocol for a crucial step is outlined below. This protocol describes the synthesis of a key intermediate, 2-(3,4-Difluorophenoxy)-5-fluoroaniline, from 3,4-difluorophenol.

Step 1: Synthesis of 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene [2]

-

Reactants: 3,4-Difluorophenol (0.72 g, 5.5 mmol) and 2,5-difluoro-1-nitrobenzene (0.8 g, 5.0 mmol).

-

Procedure: The synthesis is carried out following a general procedure for nucleophilic aromatic substitution (SNAr) or an Ullmann condensation. Typically, this involves reacting the phenol (B47542) with the activated aryl fluoride (B91410) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO) at an elevated temperature.

-

Yield: 1.05 g (78%).

Step 2: Reduction to 2-(3,4-Difluorophenoxy)-5-fluoroaniline [2]

-

Reactant: 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene (1.05 g).

-

Procedure: The nitro group is reduced to an amine. Common methods include catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or chemical reduction (e.g., using iron powder in acidic conditions or sodium dithionite).

-

Yield: 0.63 g (68%).

This aniline (B41778) derivative is a crucial precursor that can then be further elaborated through a series of reactions to yield the final Trametinib molecule.

Figure 2: General workflow for the synthesis of a Trametinib precursor.

Potential in Anti-Inflammatory and Antiviral Drug Design

The 3,4-difluorophenoxy moiety is also being explored for its potential in developing novel anti-inflammatory and antiviral agents. The electronic modifications imparted by the fluorine atoms can enhance interactions with biological targets and improve drug-like properties.

Anti-Inflammatory Applications

While specific examples of 3,4-difluorophenoxy-containing compounds with reported anti-inflammatory IC50 values are not abundant in the public domain, the broader class of fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives has shown promise. These compounds can inhibit key inflammatory mediators.

Quantitative Data: Anti-Inflammatory Activity of Related Compounds

| Compound Class | Target/Mediator | IC50 (µM) | Cell Line/Assay | Reference |

| Fluorinated benzofuran derivatives | Interleukin-6 | 1.2 - 9.04 | Macrophages | [3] |

| Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | Macrophages | [3] | |

| Nitric Oxide | 2.4 - 5.2 | Macrophages | [3] | |

| Prostaglandin E2 | 1.1 - 20.5 | Macrophages | [3] |

These findings suggest that the incorporation of a difluorophenyl group, such as that from 3,4-difluorophenol, into various scaffolds could lead to the development of potent anti-inflammatory agents.

Antiviral Applications

Similarly, the antiviral potential of compounds derived from 3,4-difluorophenol is an active area of research. Fluorinated nucleoside analogs and other fluorinated small molecules have demonstrated efficacy against a range of viruses. Although specific data for 3,4-difluorophenoxy-containing antivirals is limited, the general principles of fluorine in drug design are applicable. For instance, fluorinated compounds have been investigated as inhibitors of influenza virus and HIV.

Quantitative Data: Antiviral Activity of Related Fluorinated Compounds

| Compound Class | Virus | EC50 (µM) | Cell Line | Reference |

| Dihydrofuropyridinone derivative | Influenza A/H1N1, A/H3N2, B | 17.4 - 21.1 | MDCK | [4] |

| N-phenylbenzamide derivative | Enterovirus 71 | 5.7 - 12 | Vero | [5] |

| Isoquinoline-based derivative | HIV-1 | <0.04 | N/A | [6] |

The data presented for related fluorinated compounds underscore the potential for developing novel antiviral agents by incorporating the 3,4-difluorophenol moiety into diverse chemical scaffolds.

Conclusion

3,4-Difluorophenol is a valuable and versatile building block in medicinal chemistry. Its utility is highlighted by its crucial role in the synthesis of the approved anticancer drug Trametinib, a potent MEK inhibitor. The unique properties conferred by the difluoro substitution make it an attractive synthon for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. While its application in MEK inhibition is well-established, the potential of 3,4-difluorophenol derivatives in the development of novel anti-inflammatory and antiviral therapies warrants further exploration. The strategic use of this building block will likely continue to contribute to the discovery of new and effective therapeutic agents.

References

- 1. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]

- 2. Synthesis routes of 3,4-Difluorophenol [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Pivotal Role of 3,4-Difluorophenol in the Advancement of Liquid Crystal Technology

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine atoms into mesogenic molecules has been a cornerstone in the development of high-performance liquid crystal (LC) materials for advanced display technologies. Among the various fluorinated building blocks, 3,4-difluorophenol has emerged as a critical synthon for creating liquid crystals with tailored physical properties, particularly for applications requiring specific dielectric and optical characteristics. This technical guide delves into the synthesis, properties, and underlying principles of utilizing 3,4-difluorophenol as a precursor for sophisticated liquid crystal molecules.

The Impact of the 3,4-Difluoro Substituent on Liquid Crystal Properties

The introduction of a 3,4-difluorophenyl group into a liquid crystal core structure significantly influences its mesomorphic and electro-optical behavior. The two fluorine atoms, positioned laterally on the phenyl ring, impart a strong dipole moment perpendicular to the principal molecular axis. This structural feature is instrumental in achieving a negative dielectric anisotropy (Δε), a crucial property for vertically aligned (VA) liquid crystal displays, which are known for their high contrast ratios and wide viewing angles.

Furthermore, the high electronegativity and low polarizability of the C-F bond contribute to a reduction in intermolecular interactions.[1] This can lead to lower rotational viscosity, which in turn translates to faster switching times for the liquid crystal display. The inherent stability of the C-F bond also enhances the chemical and thermal stability of the resulting liquid crystal materials, a critical factor for the longevity and reliability of display devices.[2]

Synthesis of Liquid Crystals Incorporating the 3,4-Difluorophenyl Moiety

The synthesis of liquid crystals containing the 3,4-difluorophenyl group typically involves multi-step organic reactions. A key strategy is the synthesis of a core intermediate that already contains the desired difluorinated phenyl ring, which is then further functionalized to build the final liquid crystal molecule.

One notable example is the synthesis of 3,4-difluorophenyl-substituted trans,trans-bicyclohexyls.[2] The synthesis of a key intermediate, trans-4'-(3,4-difluorophenyl)-[1,1'-bicyclohexyl]-4-one, serves as a foundational step. This ketone can then be elaborated through various reactions, such as the Wittig reaction, to introduce different terminal groups, thereby tuning the mesomorphic and physical properties of the final liquid crystal.

Another synthetic approach involves the use of 3,4-difluorophenol in a Williamson ether synthesis to create liquid crystals with a 3,4-difluorophenoxy linkage. This method allows for the direct incorporation of the difluorinated aromatic ring connected to an aliphatic chain or another part of the mesogenic core via an ether bond.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for producing liquid crystals containing the 3,4-difluorophenyl group, starting from a key intermediate.

Physical Properties of a Liquid Crystal Mixture Containing a 3,4-Difluorophenyl Derivative

The following table summarizes the physical properties of a liquid crystal mixture containing 20 mole % of 1-[trans-4-(trans-4-(1E-propenyl)cyclohexyl)cyclohexyl]-3,4-difluorobenzene.[2] This data highlights the impact of the 3,4-difluorophenyl moiety on the overall performance of the liquid crystal material.

| Property | Value at 22°C | Value at 58.9°C |

| Melting Point (C-N) | 25°C | - |

| Clearing Point (N-I) | 68.9°C | - |

| Dielectric Anisotropy (Δε) | 0.971 | 0.687 |

| Birefringence (Δn) | 0.109 | 0.084 |

| Viscosity (η) | 15.2 cP | 4.6 cP |

| Rotational Viscosity (γ₁) | 85 cP | 15.8 cP |

| Threshold Voltage (V₁₀) | 5.1 V | 3.8 V |

| Turn-on Time (t_on) | 8.9 ms | 4.2 ms |

| Turn-off Time (t_off) | 15 ms | 9.4 ms |

Experimental Protocols

Synthesis of trans-4'-(3,4-difluorophenyl)-[1,1'-bicyclohexyl]-4-one[3]

This protocol describes a key step in the synthesis of 3,4-difluorophenyl-substituted bicyclohexyl (B1666981) liquid crystals.

Materials:

-

8-[trans-4-(3,4-difluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane

-

Toluene

-

Formic acid

-

Water

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Sodium sulfate (B86663)

Procedure:

-

A mixture of 3.22 g of 8-[trans-4-(3,4-difluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane, 21 ml of toluene, and 10.5 ml of formic acid is stirred at room temperature for 90 minutes.

-

The reaction mixture is then poured into 200 ml of water and extracted three times with diethyl ether.

-

The combined organic phases are washed with 10% sodium bicarbonate solution and then with water.

-

The organic phase is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified to yield trans-4'-(3,4-difluorophenyl)-[1,1'-bicyclohexyl]-4-one as yellowish crystals.

General Protocol for Williamson Ether Synthesis[4][5]

This generalized protocol illustrates how 3,4-difluorophenol could be used in a Williamson ether synthesis to form a liquid crystal with a 3,4-difluorophenoxy moiety.

Materials:

-

3,4-Difluorophenol

-

Strong base (e.g., Sodium Hydride or Potassium Hydroxide)

-

An appropriate alkyl halide (containing the rest of the liquid crystal core and terminal chain)

-

Anhydrous solvent (e.g., THF or DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Alkoxide Formation: In a flame-dried reaction flask under an inert atmosphere, 3,4-difluorophenol is dissolved in an anhydrous solvent. A strong base is added portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the phenol (B47542) and form the corresponding alkoxide. The reaction is stirred until the deprotonation is complete.

-

Nucleophilic Substitution: The alkyl halide, dissolved in an anhydrous solvent, is added dropwise to the freshly prepared alkoxide solution. The reaction mixture is then stirred, potentially with heating, for a time sufficient to ensure complete reaction (monitored by TLC).

-

Work-up: Upon completion, the reaction is quenched by the careful addition of water. The product is extracted into an organic solvent. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final liquid crystalline compound.

The following diagram illustrates the key steps in a Williamson ether synthesis.

Conclusion

3,4-Difluorophenol stands out as a valuable and versatile building block in the synthesis of advanced liquid crystal materials. Its unique electronic properties, stemming from the strategically placed fluorine atoms, allow for the fine-tuning of critical parameters such as dielectric anisotropy and viscosity. The synthetic routes, while requiring careful execution, provide access to a wide range of novel liquid crystal structures with properties tailored for next-generation display technologies. The continued exploration of derivatives of 3,4-difluorophenol is expected to yield further innovations in the field of liquid crystals, enabling displays with even higher performance and lower power consumption.

References

The Environmental Fate of Fluorinated Aromatic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated aromatic compounds are a cornerstone of modern chemical and pharmaceutical industries, valued for the unique physicochemical properties conferred by the carbon-fluorine bond. However, the very stability of this bond raises significant concerns about their environmental persistence, bioaccumulation, and potential toxicity. This technical guide provides a comprehensive overview of the environmental fate of fluorinated aromatic compounds, detailing the key processes of biodegradation, photodegradation, and sorption. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth information on transformation pathways, quantitative data on environmental behavior, and detailed experimental protocols for assessing their environmental impact.

Introduction

The introduction of fluorine atoms into aromatic structures dramatically alters their electronic properties, lipophilicity, and metabolic stability. These modifications are highly desirable in the development of pharmaceuticals, agrochemicals, and specialty materials. However, the exceptional strength of the C-F bond, the strongest single bond in organic chemistry, often translates to increased resistance to environmental degradation. Understanding the fate of these compounds in various environmental compartments—soil, water, and air—is paramount for conducting thorough environmental risk assessments and for the rational design of more environmentally benign molecules. This guide synthesizes current knowledge on the key processes governing the environmental transformation and transport of fluorinated aromatic compounds.

Biodegradation of Fluorinated Aromatic Compounds

Microbial catabolism is a primary mechanism for the breakdown of organic pollutants in the environment. The biodegradation of fluorinated aromatic compounds is a complex process, often limited by the initial cleavage of the C-F bond.

Aerobic Biodegradation Pathways

Under aerobic conditions, bacteria have evolved several strategies to degrade fluorinated aromatic compounds. The initial attack often involves the enzymatic incorporation of oxygen, leading to the formation of catecholic intermediates.

A key step in the degradation of many fluorinated aromatics is the hydroxylation of the aromatic ring, which can lead to the elimination of the fluoride (B91410) ion. For instance, the degradation of 4-fluorobenzoate (B1226621) by some bacteria proceeds through the formation of 4-hydroxybenzoate (B8730719) and then 3,4-dihydroxybenzoate (protocatechuate) before ring cleavage.[1] Other pathways involve the initial dioxygenation of the aromatic ring to form a fluorinated cis-dihydrodiol, which is then further metabolized.

The genetic regulation of these pathways is intricate, often involving multi-gene operons controlled by regulatory proteins that respond to the presence of the aromatic substrate or its metabolites.[2][3][4]

Anaerobic Biodegradation Pathways

Anaerobic biodegradation of fluorinated aromatic compounds is less commonly observed and generally proceeds at a slower rate than aerobic degradation. Under denitrifying conditions, the degradation of some fluorobenzoates has been reported, with the stoichiometric release of fluoride.[5] For example, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate have been shown to be degraded by denitrifying bacteria, while 3-fluorobenzoate (B1230327) appears to be more recalcitrant under these conditions.[5] The initial steps in anaerobic degradation pathways are fundamentally different from aerobic pathways and often involve reductive dehalogenation or activation of the aromatic ring via carboxylation or coenzyme A ligation.

Quantitative Biodegradation Data

The rate of biodegradation is a critical parameter for assessing the environmental persistence of a chemical. The following table summarizes available data on the biodegradation half-lives of selected fluorinated aromatic compounds. It is important to note that these values can vary significantly depending on environmental conditions such as microbial population, temperature, and nutrient availability.

| Compound | System | Half-life (t½) | Conditions | Reference |

| 4-Fluorobenzoate | Denitrifying enrichment culture | 28 days | Anaerobic, with nitrate | [5] |

| 2-Fluorobenzoate | Denitrifying enrichment culture | 84 days | Anaerobic, with nitrate | [5] |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Soil microcosm with dehalogenating culture | 45 days (46.4% removal) | Anaerobic, with cVOCs | [6] |

| Naphthalene | Freshwater | 11.4 days (median) | Readily biodegradable | [7] |

| Chlorobenzene | Freshwater | 0.9 days (median) | Readily biodegradable | [7] |

Note: Data on the biodegradation half-lives of many specific fluorinated aromatic compounds are limited in the publicly available literature. The table includes data for related compounds to provide context.

Photodegradation of Fluorinated Aromatic Compounds

Photodegradation, or photolysis, is the breakdown of molecules by light, and it can be a significant transformation pathway for compounds present in sunlit surface waters and on soil surfaces.

Direct and Indirect Photolysis

Direct photolysis occurs when a molecule directly absorbs light energy, leading to its excitation and subsequent chemical reaction. The rate of direct photolysis is dependent on the compound's absorption spectrum and its quantum yield (the efficiency of the photochemical process).

Indirect photolysis involves the reaction of the target compound with photochemically generated reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These reactive species are formed from the irradiation of naturally occurring photosensitizers in water, such as dissolved organic matter (DOM).

Quantitative Photodegradation Data

The efficiency of photodegradation is quantified by the quantum yield (Φ) and the degradation rate constant (k). The following table presents these parameters for several fluorinated aromatic compounds.

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Rate Constant (k) | Conditions | Reference |

| Enrofloxacin | Simulated Sunlight | > Voriconazole, Flecainide | - | Aqueous solution | [8] |